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An In-Depth Technical Guide to the Discovery and Development of Linaprazan Glurate (X842)

Introduction

Linaprazan glurate, also known as X842, is a next-generation, potassium-competitive acid
blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders, primarily
erosive esophagitis (EE) and gastroesophageal reflux disease (GERD).[1][2][3] It represents a
significant evolution from traditional proton pump inhibitors (PPIs) by offering a distinct
mechanism of action that results in a more rapid and sustained control of gastric acid.[1][4][5]
[6] This technical guide details the comprehensive history of Linaprazan glurate, from the initial
discovery of its parent compound by AstraZeneca to its current late-stage clinical development
by Cinclus Pharma and its partners.[1][7][8]

Discovery and Early Development: The Linaprazan
Era

The journey of Linaprazan glurate begins with its active metabolite, linaprazan (AZD0865).[1]

[9]

e 2001-2005: AstraZeneca's Initiative: AstraZeneca originally developed linaprazan with the
goal of creating a successor to its highly successful PPIs, Losec (omeprazole) and Nexium
(esomeprazole).[1] During this period, linaprazan was extensively studied.[1]
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Extensive Early Phase Trials: AstraZeneca conducted 23 Phase | studies involving over 600
subjects and two Phase Il studies with approximately 2,000 patients.[1][8][10] These trials
demonstrated that linaprazan was well-tolerated, had a rapid onset of action, and achieved
its full effect from the first dose.[1][10]

Project Discontinuation: Despite these promising early results, AstraZeneca decided to halt
the linaprazan project in 2005.[1] Phase Il studies had not demonstrated superior efficacy in
esophagitis healing compared to esomeprazole.[5] Furthermore, linaprazan's rapid
excretion from the body resulted in a short duration of acid inhibition, limiting its therapeutic
potential.[9]

The Prodrug Innovation: Emergence of Linaprazan
Glurate (X842)

Recognizing the potential of the core molecule but also its pharmacokinetic limitations, a new

strategy was devised.

¢ Cinclus Pharma'’s Vision: In 2014, Cinclus Pharma was founded by former AstraZeneca

employees who believed in the potential of linaprazan.[2] They acquired the rights to two
prodrugs of linaprazan.[1]

The Prodrug Approach: To overcome the short half-life of linaprazan, its structure was
modified through esterification with glutaric acid to create Linaprazan glurate (X842).[5][6]
This modification was designed to create a more favorable pharmacokinetic profile,
specifically a longer plasma residence time, which would enhance its therapeutic effect.[1][5]
Linaprazan glurate is rapidly absorbed and then converted via enzymatic cleavage into its
active metabolite, linaprazan, allowing for both a fast onset and a prolonged duration of
action.[5][6]

Mechanism of Action: A Potassium-Competitive
Acid Blocker (P-CAB)

Linaprazan glurate operates via a mechanism distinct from that of PPIs.

o Targeting the Proton Pump: Both P-CABs and PPIs target the H+/K+-ATPase (the proton
pump) in gastric parietal cells, which is the final step in gastric acid production.[3][4]
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e Reversible vs. Irreversible Inhibition: PPIs bind covalently and irreversibly to the proton
pump.[4][5] In contrast, P-CABs like linaprazan bind ionically and reversibly to the
potassium-binding site of the pump, competitively inhibiting its action.[1][3][4][5]

o Key Advantages: This reversible, competitive binding gives P-CABs several advantages,
including a rapid onset of action and the ability to inhibit newly synthesized proton pumps
without requiring acid activation.[1][4]
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Figure 1: Mechanism of Action of Linaprazan vs. PPIs.
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Studies in rats have elucidated the ADME (Absorption, Distribution, Metabolism, and Excretion)

profile of Linaprazan glurate.

e Absorption and Metabolism: Following oral administration, Linaprazan glurate (X842) is

rapidly absorbed, but plasma concentrations of the prodrug itself are very low.[5][6] It is

quickly hydrolyzed by the CES2 enzyme into its active form, linaprazan.[9] The

concentration of linaprazan in the blood is significantly higher than that of the prodrug.[5]

« Distribution: The drug-related substances are primarily concentrated in the stomach, eyes,

liver, and intestines.[9]

o Excretion: The majority of the dose is excreted via feces.[9]

Table 1: Pharmacokinetic Parameters of Linaprazan after Single Oral Dose of X842 in Rats[5]

Dose Cmax AUC (0-24h)

(malkg) Sex Tmax (h) (ng/mL) (h*ngimL) t1/2 (h)
0.6 Male 2.0 28.5 104.5 2.0

0.6 Female 4.0 58.7 406.8 2.1

24 Male 4.0 159.2 942.8 2.7

24 Female 6.0 260.0 2133.7 4.1

9.6 Male 4.0 465.8 3550.2 2.5

9.6 Female 4.0 655.8 5732.2 3.4

In Vitro Efficacy

The inhibitory potential of Linaprazan glurate and its metabolite was assessed by measuring

their effect on H+/K+-ATPase activity.

Table 2: In Vitro H+/K+-ATPase Inhibitory Activity[4][5]
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95% Confidence Interval

Compound IC50 Value (nM)

(nM)
Vonoprazan 17.15 10.81-26.87
Linaprazan 40.21 24.02-66.49
X842 436.20 227.3-806.6

These results show that the prodrug X842 is a weak inhibitor in vitro, confirming its primary role
IS to deliver the more potent active metabolite, linaprazan.

Experimental Protocol: H+/K+-ATPase Inhibition Assay

The following protocol outlines the method used to determine the in vitro inhibitory potency.

e Enzyme Preparation: H+/K+-ATPase-rich vesicles are prepared from the gastric mucosa of
hogs or rabbits.

¢ Reaction Mixture: The vesicles are incubated in a reaction buffer containing ATP and other
necessary cofactors.

o Compound Addition: Test compounds (X842, linaprazan, vonoprazan) are added at various
concentrations to the reaction mixture. The experiment is run in the presence and absence of
potassium ions (K+) to confirm K+-competitive inhibition.

» Activity Measurement: ATPase activity is measured by quantifying the amount of inorganic
phosphate (Pi) released from ATP hydrolysis using a colorimetric assay.

o Data Analysis: The concentration-response curves are plotted, and the IC50 values (the
concentration of the compound that inhibits 50% of the enzyme activity) are calculated.[4][5]

Preparation Assay Analysis

Prepare H+/K+-ATPase Incubate Vesicles > Add Test Compounds Measure Released Plot Concentration-
[ Vesicles }_'b[with ATP Buffer QVarying Concentrations) Phosphate (Pi) ) Response Curve Catailiis (G0 Vel
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Figure 2: Experimental Workflow for H+/K+-ATPase Inhibition Assay.

Clinical Development Program

Linaprazan glurate has progressed through a structured clinical trial program in both China
and the West.

Phase | Trials

The first-in-human studies for Linaprazan glurate began in February 2017.[10] Multiple single
ascending dose (SAD) and multiple ascending dose (MAD) studies were completed,
establishing the drug's safety, tolerability, and dose-dependent control over gastric pH.[10][11]

Phase Il Trials

Several Phase Il studies were conducted to determine the optimal dose and compare efficacy
against standard PPI therapy.

e NCT04531475 (China): This randomized, double-blind study compared two doses of X842
(50 mg and 100 mg daily) against lansoprazole (30 mg daily) in 90 patients with erosive
esophagitis (LA grades A-D) for 4 weeks.[12][13][14]

o LEED Study (US/Europe): Initiated in 2021, this dose-ranging study evaluated four different
dosing regimens of Linaprazan glurate against lansoprazole.[10][15] The primary endpoint
was the 4-week endoscopic healing rate. For patients with severe EE (LA grades C/D), the
highest healing rate in a Linaprazan glurate group was 89%, compared to just 38% for
lansoprazole.[10]

Table 3: Phase Il 4-Week Healing Rates in Erosive Esophagitis (ITT Analysis)
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Patient Count

Study Treatment Group Healing Rate (%)
(Healed/Total)
NCT04531475
_ X842 50 mg 93.6% 29/31

(China)

X842 100 mg 79.3% 23/29

Lansoprazole 30 mg 80.0% 24/30
Linaprazan Glurate 75

LEED Study (US/EU) 78.0% N/A
mg

Lansoprazole 60.6% N/A

Phase Ill Trials

Based on successful Phase Il results, the program has advanced to Phase lIl.

e NCT07079540 (HEEALING 1): This pivotal Phase Ill trial, initiated in September 2025, is a
multicenter, randomized, double-blind study comparing X842 capsules (50 mg) to
lansoprazole (30 mg) for the treatment of reflux esophagitis over 4 to 8 weeks.[10][16]

» Future Indications: Phase Il trials are also being planned for other indications, including the
eradication of Helicobacter pylori and the treatment of duodenal ulcers.[17]
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Figure 3: Generalized Workflow for a Phase Il Clinical Trial.

Key Milestones, Naming, and Partnerships

The development of Linaprazan glurate has been marked by strategic partnerships and key

regulatory milestones.

» Original Development: Linaprazan developed by AstraZeneca (2001-2005).[1]

e Company Founding: Cinclus Pharma founded (2014) and acquires rights to linaprazan

prodrugs.[1][2]
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» Joint Development: A joint development effort was initiated between Cinclus Pharma and
Guizhou SinoRDA Biotechnology Co., Ltd. (and its subsidiary Shanghai Sinorda).[2][17]
Medicilon provided comprehensive preclinical R&D services to SinoRDA.[17]

o INN Designation: In September 2021, the World Health Organization (WHO) officially
designated the International Nonproprietary Name (INN) as "linaprazan glurate,” replacing
the internal designation X842.[8]

o Commercialization Partnership: In May 2025, Cinclus Pharma partnered with Zentiva for the
commercialization of Linaprazan glurate in Europe.[2]

o Regulatory Approval: The National Medical Products Administration (NMPA) in China
approved Linaprazan glurate capsules for the treatment of reflux esophagitis.[3][17]

AstraZeneca

icenses Linaprazan Rights
Cinclus Pharma

Commercialization Partner (EU) N\ Joint Development /Preclinical R&D Services

Jiangsu Sinorda
(SinoRDA)

Zentiva

Click to download full resolution via product page

Figure 4: Key Development and Partnership Relationships.

Conclusion

The history of Linaprazan glurate (X842) is a compelling example of pharmaceutical
innovation, demonstrating how a promising but flawed compound can be successfully
revitalized through a prodrug strategy. By improving the pharmacokinetic profile of the parent
molecule, linaprazan, developers have created a potent P-CAB with a rapid onset and
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sustained duration of action. Extensive preclinical and clinical data have shown its potential to
offer superior efficacy, particularly in patients with severe erosive esophagitis, addressing a
significant unmet medical need. With a robust clinical program and strategic partnerships in
place, Linaprazan glurate is poised to become a significant new option in the therapeutic
landscape for acid-related diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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